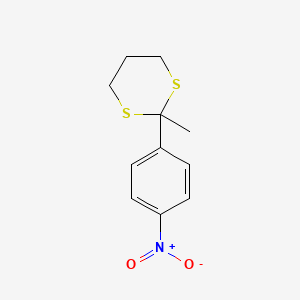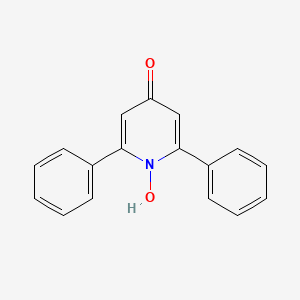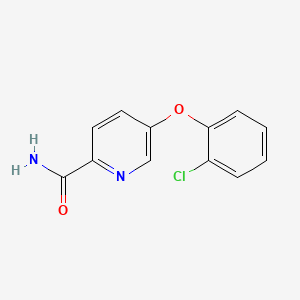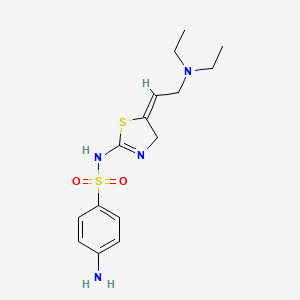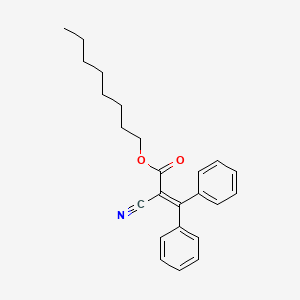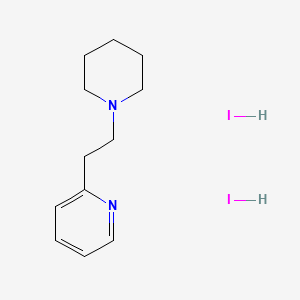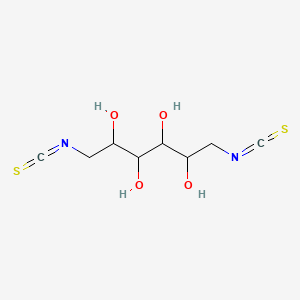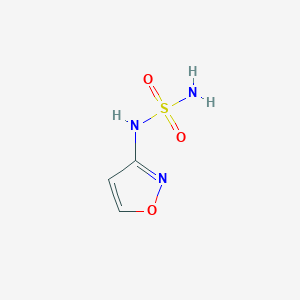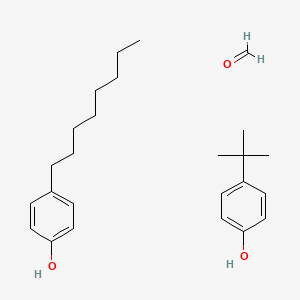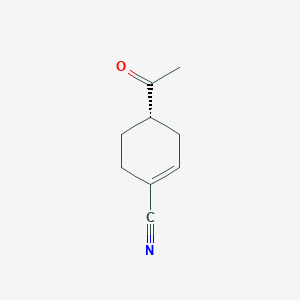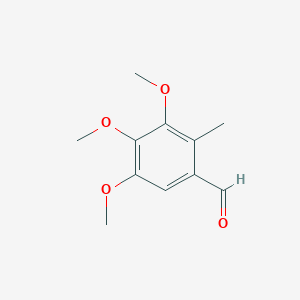
1,3-Dimethyl-5-nitrosobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-nitrosobenzene is an organic compound that belongs to the class of nitroso compounds. It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring that also contains two methyl groups at the 1 and 3 positions. This compound is known for its distinctive dark green color in its monomeric form and pale yellow color in its dimeric form .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-nitrosobenzene can be synthesized through various methods. One common approach involves the direct nitrosation of 1,3-dimethylbenzene (m-xylene) using nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) as nitrosating agents . Another method includes the oxidation of 1,3-dimethyl-5-aminobenzene using oxidizing agents such as sodium dichromate (Na2Cr2O7) or peroxyacetic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of by-products. The use of catalysts such as gold nanoparticles supported on titanium dioxide (TiO2) has also been explored to enhance the efficiency of the nitrosation process .
化学反应分析
Types of Reactions
1,3-Dimethyl-5-nitrosobenzene undergoes various chemical reactions, including:
Substitution: The nitroso group can be substituted with other functional groups through reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1,3-Dimethyl-5-nitrobenzene
Reduction: 1,3-Dimethyl-5-aminobenzene
Substitution: Various substituted benzene derivatives
科学研究应用
1,3-Dimethyl-5-nitrosobenzene has several applications in scientific research:
作用机制
The mechanism of action of 1,3-dimethyl-5-nitrosobenzene involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to potential biological effects . The compound’s nitroso group is particularly reactive and can participate in various chemical transformations, including Diels-Alder reactions and condensation reactions with anilines .
相似化合物的比较
Similar Compounds
Nitrosobenzene: Similar in structure but lacks the methyl groups at the 1 and 3 positions.
1,3-Dimethyl-5-nitrobenzene: An oxidized form of 1,3-dimethyl-5-nitrosobenzene.
1,3-Dimethyl-5-aminobenzene: A reduced form of this compound.
Uniqueness
Its ability to undergo various redox reactions and form reactive intermediates makes it a valuable compound in synthetic organic chemistry and industrial applications .
属性
CAS 编号 |
67083-40-3 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC 名称 |
1,3-dimethyl-5-nitrosobenzene |
InChI |
InChI=1S/C8H9NO/c1-6-3-7(2)5-8(4-6)9-10/h3-5H,1-2H3 |
InChI 键 |
HKPUUXQBOHMULJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
